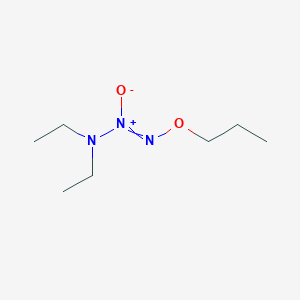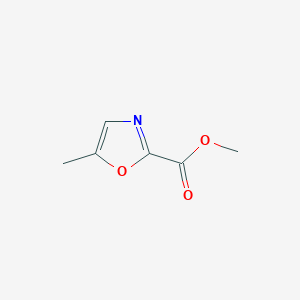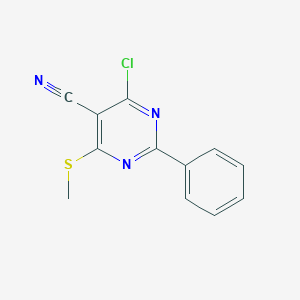
4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds similar to 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile, often involves reactions with various reagents to introduce or modify functional groups on the pyrimidine ring. For example, the reaction with hydrazine hydrate can lead to the formation of dihydrazino derivatives, indicating the versatility of pyrimidine compounds in undergoing chemical transformations (El-Reedy et al., 1989).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, is crucial for determining the arrangement of atoms within the compound. For instance, a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, demonstrates how structural features can be studied using X-ray analysis alongside IR, NMR, and electronic spectroscopy (Jukić et al., 2010).
Chemical Reactions and Properties
Pyrimidine derivatives are known for their reactivity towards various chemical agents. The synthesis and reactions of these compounds can lead to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines, showcasing the chemical versatility and reactivity of the pyrimidine ring system (Ahmed et al., 2002).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting points and solubility, can be influenced by their molecular structure. The study of these properties is essential for understanding the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties of 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile, including its reactivity and stability, are key to its potential applications. The synthesis of novel pyrimidine derivatives with varying substituents shows the impact of chemical modifications on the properties and potential applications of these compounds (Al-Abdullah et al., 2011).
科学的研究の応用
Chemical Synthesis and Reactivity
- Reactions with 2-Methylthiopyrimidines : This compound reacts with hydrazine hydrate to yield various derivatives, which can further react to form different pyrimidine structures, showcasing its versatility in chemical synthesis (El-Reedy et al., 1989).
- Synthesis of Novel Pyrimidine Derivatives : It is used in the synthesis of new pyrimidine derivatives with potential antimicrobial properties. This highlights its role in creating compounds with biological activity (Al-Abdullah et al., 2011).
- Microwave-Assisted Synthesis : This compound serves as a scaffold in the microwave-assisted synthesis of Schiff base congeners, demonstrating its utility in green chemistry applications (Karati et al., 2022).
Applications in Drug Development
- Antibacterial Activity : Pyrimidine derivatives synthesized from this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential in antibiotic drug development (Rostamizadeh et al., 2013).
- Anticancer Potential : Some derivatives have shown marked potency in in vitro studies against various cancer cell lines, suggesting its relevance in cancer research (Abdel-Mohsen et al., 2010).
Eco-Friendly Synthesis Methods
- Green Synthesis Approaches : The use of this compound in eco-friendly synthesis methods, like microwave-assisted reactions, highlights its role in sustainable chemical processes (Karati et al., 2022).
特性
IUPAC Name |
4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-17-12-9(7-14)10(13)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQOFHGQPGHIJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352840 |
Source


|
| Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile | |
CAS RN |
118996-61-5 |
Source


|
| Record name | 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

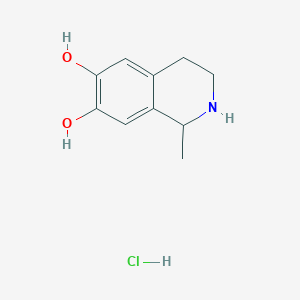

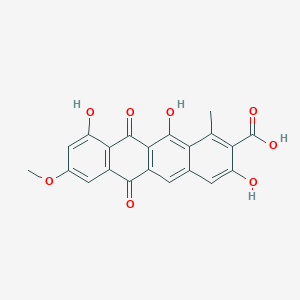

![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)

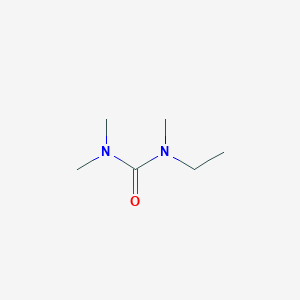
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)
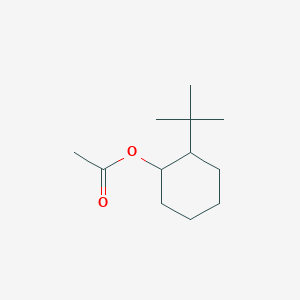
![Azane;6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-(6-carboxy-3,4,5-trisulfooxyoxan-2-yl)oxy-3,4-disulfooxyoxane-2-carboxylic acid](/img/structure/B37664.png)
